REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][SH:13])=[CH:10][CH:9]=1.Cl[CH2:17][C:18]([O:20][CH3:21])=[O:19].[I-].[K+]>CC(C)=O>[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][S:13][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[CH:10][CH:9]=1 |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
19.5 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CS)C=C1
|
Name
|
|
Quantity
|
13.2 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture thus obtained
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
It is cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate (K2CO3) is filtered off
|
Type
|
CUSTOM
|
Details
|
the acetone is evaporated from the filtrate
|
Type
|
WASH
|
Details
|
The ether solution is washed with 4 N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution is then dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the ether is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CSCC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |